3,6-Dibromo-2-fluorobenzoic acid
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Overview
Description
3,6-Dibromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3Br2FO2 and a molecular weight of 297.91 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom . This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-fluorobenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-fluorobenzoic acid using bromine in the presence of a catalyst . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of automated reactors to control the reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce different reduced derivatives .
Scientific Research Applications
3,6-Dibromo-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dibromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule . These interactions can affect biological pathways and processes, making the compound useful in different research applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,6-Dibromo-2-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzoic acid ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3,6-dibromo-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWXFNAXMCSSJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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